molecular formula C22H23N3O3 B10990119 N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-methoxybenzamide

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-methoxybenzamide

Cat. No.: B10990119
M. Wt: 377.4 g/mol
InChI Key: CPKGIEHUWXAACY-UHFFFAOYSA-N
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Description

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-methoxybenzamide is a complex organic compound that features an indole moiety, a piperidine ring, and a methoxybenzamide group. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-methoxybenzamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction, and the methoxybenzamide group can be attached via an amide coupling reaction using reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the amide coupling reactions .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-methoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The indole moiety can also interact with various receptors, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-methoxybenzamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties. The presence of the methoxybenzamide group, in particular, may enhance its bioactivity and selectivity compared to other similar compounds .

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-3-methoxybenzamide

InChI

InChI=1S/C22H23N3O3/c1-28-17-6-4-5-15(13-17)21(26)24-16-9-11-25(12-10-16)22(27)19-14-23-20-8-3-2-7-18(19)20/h2-8,13-14,16,23H,9-12H2,1H3,(H,24,26)

InChI Key

CPKGIEHUWXAACY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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